molecular formula C14H19N3O B1427788 (4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1425933-32-9

(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No. B1427788
CAS RN: 1425933-32-9
M. Wt: 245.32 g/mol
InChI Key: AZYMERDEKVDKKW-UHFFFAOYSA-N
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Description

“(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1425933-32-9. It has a molecular weight of 245.32 and its IUPAC name is the same as the given name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19N3O/c1-10-11(8-15)5-6-12-14(10)16-9-17(12)13-4-2-3-7-18-13/h5-6,9,13H,2-4,7-8,15H2,1H3 .

Scientific Research Applications

Synthesis of 2H-Pyrans

The tetrahydro-2H-pyran-2-yl group in the compound is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . It can be used in the synthesis of 2H-Pyrans .

Organic Synthesis Intermediate

The compound can serve as an intermediate in organic synthesis. The amine group in the compound can be used to build amide bonds or connect the molecule to bioactive molecular structures .

Synthesis of Heterocycles

The compound can be used in the synthesis of heterocycles. The 2H-pyran group in the compound can undergo valence isomerism with 1-oxatrienes, which can be used to synthesize various heterocyclic compounds .

4. Detection of Single Strand Breaks in DNA The compound, or its derivatives, could potentially be used in the detection of single strand breaks (SSBs) in DNA. The coupling of such compounds with alkaline gel electrophoresis has been reported to improve the process of detecting SSBs .

Synthesis of Bioactive Molecules

The compound can be used in the synthesis of bioactive molecules. The tetrahydro-2H-pyran-2-yl group in the compound can be connected to bioactive molecular structures .

Synthesis of Polycyclic Structures

The compound can be used in the synthesis of polycyclic structures. The 2H-pyran group in the compound can be used to construct fused polycyclic structures .

properties

IUPAC Name

[4-methyl-1-(oxan-2-yl)benzimidazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10-11(8-15)5-6-12-14(10)16-9-17(12)13-4-2-3-7-18-13/h5-6,9,13H,2-4,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYMERDEKVDKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CN2C3CCCCO3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine

Synthesis routes and methods

Procedure details

A mixture of 162 (9.8 g, 52.5 mmol), MeOH(NH3 in MeOH) and Raney-Ni (>15 eq) was stirred under hydrogen at 25° C. for 2 h. The mixture was filtered and concentrated in vacuo. The crude product was purified by SiO2 chromatography eluting with a MeOH/DCM gradient (0% to 10% MeOH) to afford 7.0 g (70%) of (4-methyl-1-tetrahydropyran-2-yl-benzimidazol-5-yl)methanamine (164) as yellowish oil: LC/MS: m/z=246 [M+1]+.
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9.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine
Reactant of Route 2
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine
Reactant of Route 3
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine
Reactant of Route 4
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine
Reactant of Route 5
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine
Reactant of Route 6
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine

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